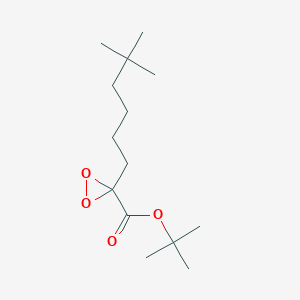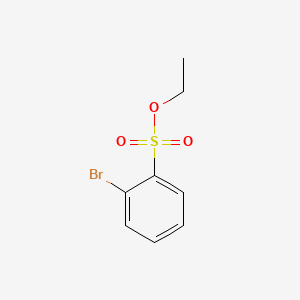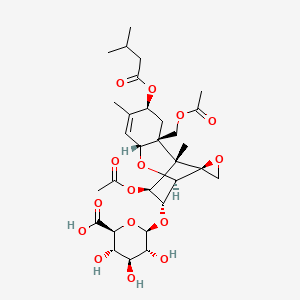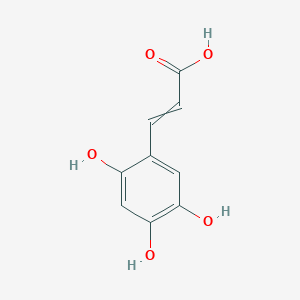
Neodecaneperoxoic acid,1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl peroxyneodecanoate: is an organic peroxide compound with the molecular formula C14H28O3 . It is commonly used as a polymerization initiator in the production of various polymers. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl peroxyneodecanoate is typically synthesized through the reaction of tert-butyl hydroperoxide with neodecanoyl chloride in the presence of an alkaline solution, such as sodium hydroxide or potassium hydroxide . The reaction involves the following steps:
Alkalization Reaction: tert-Butyl hydroperoxide is mixed with an alkaline solution.
Esterification Reaction: The mixture is then reacted with neodecanoyl chloride to form tert-butyl peroxyneodecanoate.
Quenching: The reaction is quenched to stop the process and isolate the product.
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl peroxyneodecanoate is often carried out using a continuous flow process. This method involves continuously adding the reactants into a flow reactor, where the reactions occur sequentially. The continuous flow process offers advantages such as improved temperature control, shorter reaction times, and better reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl peroxyneodecanoate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can then initiate polymerization reactions.
Common Reagents and Conditions:
Polymerization: It is commonly used as an initiator for the free-radical polymerization of vinyl monomers, such as polyethylene, polyvinyl chloride, and polystyrene.
Major Products Formed: The decomposition of tert-butyl peroxyneodecanoate generates free radicals, which can initiate the polymerization of monomers to form polymers. The major products formed depend on the specific monomers used in the polymerization process .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of tert-butyl peroxyneodecanoate involves the decomposition of the peroxide bond to generate free radicals. These free radicals are highly reactive and can initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains . The decomposition process can be triggered by heat or UV radiation, making it a versatile initiator for various polymerization processes .
Comparaison Avec Des Composés Similaires
tert-Butyl peroxyneodecanoate is part of a broader class of organic peroxides used as polymerization initiators. Similar compounds include:
- tert-Butyl peroxybenzoate
- tert-Butyl peroxyacetate
- tert-Butyl peroxy-2-ethylhexanoate
- Di-tert-butyl peroxide
Uniqueness: tert-Butyl peroxyneodecanoate is unique due to its specific decomposition temperature and the stability of the free radicals it generates. This makes it particularly suitable for initiating polymerization reactions at controlled temperatures, providing better control over the polymerization process compared to other peroxides .
Propriétés
Formule moléculaire |
C14H26O4 |
|---|---|
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
tert-butyl 3-(5,5-dimethylhexyl)dioxirane-3-carboxylate |
InChI |
InChI=1S/C14H26O4/c1-12(2,3)9-7-8-10-14(17-18-14)11(15)16-13(4,5)6/h7-10H2,1-6H3 |
Clé InChI |
JOIPTRRGOVGQPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCC1(OO1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)

![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)




![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)


![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)



